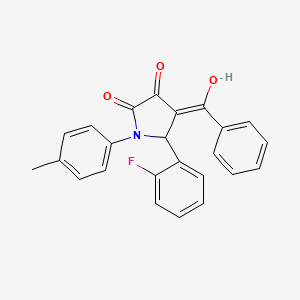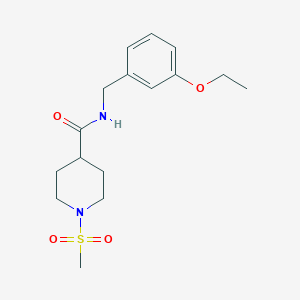
5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, hydroxy, and methylphenyl groups
Vorbereitungsmethoden
The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps. One common synthetic route includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination and subsequent reactions to introduce the benzoyl and hydroxy groups . The reaction conditions typically involve the use of organic solvents such as dioxane and chloroform, and purification steps may include recrystallization in methanol .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of benzoyl, fluorophenyl, hydroxy, and methylphenyl groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone
- Hydrazine-coupled pyrazole derivatives
Eigenschaften
Molekularformel |
C24H18FNO3 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FNO3/c1-15-11-13-17(14-12-15)26-21(18-9-5-6-10-19(18)25)20(23(28)24(26)29)22(27)16-7-3-2-4-8-16/h2-14,21,27H,1H3/b22-20- |
InChI-Schlüssel |
XEWUNVDWGPTYJQ-XDOYNYLZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4F |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)

![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)

![1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide](/img/structure/B14951067.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14951071.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)
![3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B14951080.png)

![2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14951109.png)
![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14951129.png)
